
4-氟-5-(2-甲氧基苯甲酰氨基)-1-甲基-1H-吡唑-3-羧酸
描述
4-Fluoro-5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid, also known as 4-F-5-MBA, is an important synthetic intermediate for the production of various pharmaceuticals, agrochemicals, and other fine chemicals. It is a versatile molecule that can be used in a variety of applications due to its unique properties. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-F-5-MBA.
科学研究应用
抗菌和抗真菌应用
含氟吡唑被合成并对金黄色葡萄球菌、大肠杆菌、铜绿假单胞菌和枯草芽孢杆菌等多种细菌菌株表现出有希望的抗菌活性。这些化合物还被测试了抗真菌活性,某些化合物对白色念珠菌显示出有希望的结果。这表明此类化合物在开发新的抗菌和抗真菌剂中的潜在用途 (Amol V. Gadakh 等人,2010)。
新型化合物的合成
氟代吡唑化合物也参与了新化学实体的合成。例如,一项研究概述了 3-(4-氯-2-氟-5-甲氧基苯基)-1-甲基-5-三氟甲基-1H-吡唑的合成,它是除草剂的中间体。这突出了这些化合物在农业化学品合成中的作用 (周宇,2002)。
PET 放射性示踪剂的开发
另一个应用涉及 PET 放射性示踪剂的开发。合成了 N-(哌啶-1-基)-5-(4-甲氧基苯基)-1-(2-氯苯基)-4-[18F]氟-1H-吡唑-3-甲酰胺等化合物,表明此类化合物在正电子发射断层扫描中对大脑中的 CB1 大麻素受体进行成像的潜在用途。这对研究神经系统疾病和某些药物对大脑的影响具有重要意义 (†. R. Katoch-Rouse,A. Horti,2003)。
属性
IUPAC Name |
4-fluoro-5-[(2-methoxybenzoyl)amino]-1-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O4/c1-17-11(9(14)10(16-17)13(19)20)15-12(18)7-5-3-4-6-8(7)21-2/h3-6H,1-2H3,(H,15,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMCKTDUARHEIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)O)F)NC(=O)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



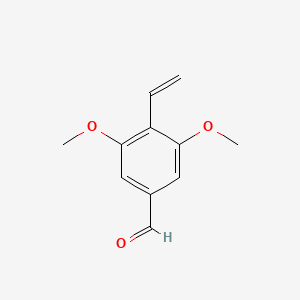
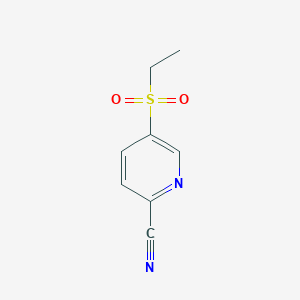


![4-[(2,5-Dichlorophenyl)methylidene]piperidine hydrochloride](/img/structure/B1447912.png)
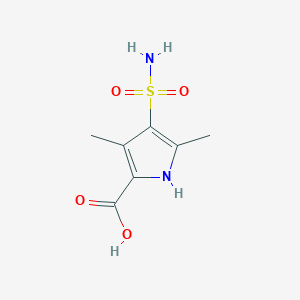
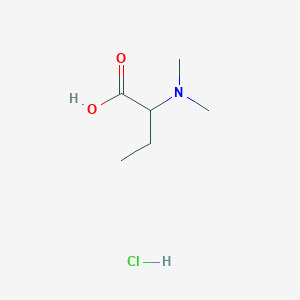

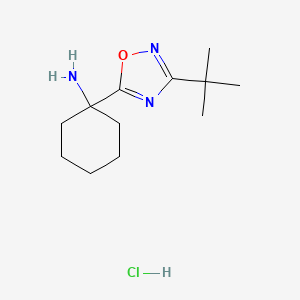



![methyl 2-[4-(2-chloroethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B1447924.png)
